3-Acetoxy-4'-isopropylbenzophenone

Description

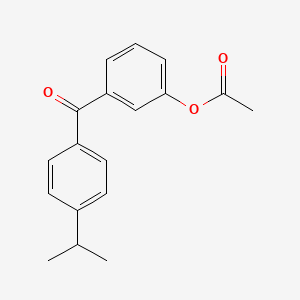

3-Acetoxy-4'-isopropylbenzophenone (CAS: 890099-82-8) is a benzophenone derivative characterized by an acetoxy group at the 3-position and an isopropyl group at the 4'-position of the aromatic rings. Its molecular formula is C₁₈H₁₈O₃, with a molecular weight of 282.33 g/mol. This compound is primarily utilized in industrial and scientific research applications, such as organic synthesis intermediates or UV-stabilizing agents . Limited toxicological data are available, necessitating precautionary handling (e.g., avoiding inhalation and skin contact) .

Properties

IUPAC Name |

[3-(4-propan-2-ylbenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-12(2)14-7-9-15(10-8-14)18(20)16-5-4-6-17(11-16)21-13(3)19/h4-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHFJSJLSWYKEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641644 | |

| Record name | 3-[4-(Propan-2-yl)benzoyl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-82-8 | |

| Record name | 3-[4-(Propan-2-yl)benzoyl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxy-4’-isopropylbenzophenone typically involves the acetylation of 4’-isopropylbenzophenone. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually conducted under reflux conditions to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the production of 3-Acetoxy-4’-isopropylbenzophenone may involve a multi-step process that includes the preparation of intermediates followed by their acetylation. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalytic systems and controlled environments .

Chemical Reactions Analysis

Types of Reactions: 3-Acetoxy-4’-isopropylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.

Substitution: It can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-Acetoxy-4'-isopropylbenzophenone is , with a molecular weight of approximately 270.31 g/mol. The structure features an acetoxy group and an isopropyl substituent on the benzophenone backbone, which contributes to its unique chemical reactivity and stability.

Organic Synthesis

Dicarbonylative Benzannulation

A significant application of this compound is in organic synthesis, particularly in dicarbonylative benzannulation reactions. Research has demonstrated that this compound can participate in reactions catalyzed by palladium and copper to produce complex aromatic compounds efficiently. For instance, a study highlighted the use of 3-acetoxy-1,4-enynes in combination with carbon monoxide and silylboranes to generate 3-hydroxyarylacylsilanes through a one-step process, showcasing the versatility of benzophenone derivatives in synthetic chemistry .

Photochemical Applications

UV Absorption and Stabilization

Benzophenones are well-known for their ability to absorb ultraviolet (UV) light, making them useful as UV stabilizers in various materials. This compound can be employed in formulations for plastics, coatings, and cosmetics to protect against UV degradation. Its effectiveness as a UV filter is attributed to its ability to absorb harmful UV radiation and convert it into less harmful energy forms .

Material Science

Polymer Additives

In material science, this compound serves as an additive in polymer formulations. It enhances the durability and longevity of materials exposed to sunlight by preventing photodegradation. The incorporation of this compound into polymers can improve their mechanical properties and thermal stability .

Case Study 1: Synthesis of Functionalized Nanoparticles

A recent study explored the use of polyphenol-containing nanoparticles synthesized using benzophenone derivatives like this compound. These nanoparticles exhibited significant antioxidant properties and potential applications in drug delivery systems due to their biocompatibility and ability to interact with various biological molecules .

Case Study 2: UV Protection in Coatings

Another case study evaluated the effectiveness of coatings containing this compound as a UV stabilizer. The results indicated that surfaces treated with this compound showed significantly reduced degradation when exposed to simulated sunlight over extended periods compared to untreated surfaces .

Mechanism of Action

The mechanism of action of 3-Acetoxy-4’-isopropylbenzophenone involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate cellular processes through its interaction with key biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key properties of 3-acetoxy-4'-isopropylbenzophenone with three analogous compounds:

Functional Group Influence on Reactivity and Stability

- Acetoxy vs. Methyl Substitution: The acetoxy group in this compound enhances electrophilicity compared to the methyl group in 3-acetoxy-4'-methylbenzophenone, making it more reactive in esterification or hydrolysis reactions .

- Fluorine Substitution: 3,5-Difluoro-4'-isopropylbenzophenone exhibits increased polarity and metabolic stability due to fluorine atoms, which are advantageous in drug design .

- Azine Derivatives: 4-Methylacetophenone azine’s nitrogen-rich structure facilitates coordination in polymer catalysts, unlike benzophenones .

Industrial and Pharmacological Relevance

- UV Stabilization: Benzophenones like this compound are preferred over non-acetylated analogs due to their improved solubility in organic matrices .

- Pharmaceutical Intermediates: Fluorinated derivatives (e.g., 3,5-Difluoro-4'-isopropylbenzophenone) show higher bioavailability than non-fluorinated counterparts, as seen in preclinical studies .

Biological Activity

3-Acetoxy-4'-isopropylbenzophenone, a member of the benzophenone class, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is characterized by its unique structural features, which include an acetoxy group and an isopropyl substituent. These modifications may influence its interaction with biological targets, leading to various therapeutic effects.

- IUPAC Name : [3-(4-propan-2-ylbenzoyl)phenyl] acetate

- Molecular Formula : C₁₈H₁₈O₃

- Molecular Weight : 282.3 g/mol

- CAS Number : 890099-82-8

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. While detailed mechanisms remain under investigation, preliminary studies suggest that it may inhibit certain enzymes or receptors, modulating cellular processes and leading to observed biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential application in developing new antimicrobial agents. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It appears to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. Inhibition of these enzymes can reduce the production of pro-inflammatory mediators such as prostaglandins, thereby alleviating inflammation-related symptoms .

Case Studies

- In Vitro Studies : A study evaluated the anti-inflammatory effects of several benzophenone derivatives, including this compound. The results indicated a significant reduction in COX enzyme activity compared to control groups, highlighting its potential as an anti-inflammatory agent .

- Antimicrobial Testing : Another research effort focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated that it exhibited a broad spectrum of activity, with particular potency against Staphylococcus aureus and Escherichia coli .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Antimicrobial Activity | COX Inhibition | Notes |

|---|---|---|---|

| This compound | Moderate | Yes | Effective against multiple strains |

| 4'-Isopropylbenzophenone | Low | No | Less effective than acetoxy derivative |

| 3-Acetoxybenzophenone | Moderate | Yes | Similar properties but lacks isopropyl group |

Molecular Docking Studies

Computational studies have been performed to predict the binding affinity of this compound with key biological targets such as COX enzymes and various receptors. These studies utilize molecular docking techniques to simulate interactions at the molecular level, providing insights into how structural features influence biological activity .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 3-Acetoxy-4'-isopropylbenzophenone, and how can reaction parameters be optimized?

- Methodology :

- Acylation Reaction : React 4'-isopropylbenzophenol with acetic anhydride in the presence of a catalyst (e.g., H₂SO₄ or pyridine) under reflux. Solvent choice (e.g., dichloromethane or toluene) and temperature (80–110°C) significantly impact yield.

- Purification : Use column chromatography with silica gel and a hexane/ethyl acetate gradient (e.g., 9:1 to 4:1 v/v) to isolate the product. Confirm purity via TLC (Rf ≈ 0.5 in 7:3 hexane/ethyl acetate) .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Key Techniques :

- IR Spectroscopy : Detect acetoxy C=O (~1750 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹). Compare with reference data from NIST Chemistry WebBook .

- NMR Analysis :

- ¹H-NMR: Aromatic protons (δ 6.8–7.8 ppm), isopropyl methyl groups (δ 1.2–1.4 ppm), and acetoxy methyl (δ 2.3–2.5 ppm).

- ¹³C-NMR: Acetoxy carbonyl (δ 168–170 ppm), quaternary carbons (δ 120–140 ppm). Use DEPT-135 to distinguish CH₃ groups .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 298.3 (C₁₈H₁₈O₃) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

- Root Causes : Polymorphism (e.g., metastable crystalline forms) or impurities from incomplete purification .

- Strategies :

- Recrystallization : Test solvents (ethanol, acetone) to isolate thermodynamically stable polymorphs.

- PXRD Analysis : Compare experimental X-ray diffraction patterns with simulated data from ab initio models .

- HPLC Purity Check : Use a C18 column (acetonitrile/water, 70:30) to quantify impurities (>98% purity required for reproducible data) .

Q. What methods are effective for enantiomeric resolution of this compound derivatives?

- Chiral Separation :

- Enzymatic Hydrolysis : Use lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer. Monitor conversion via chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) .

- Chiral Chromatography : Employ supercritical fluid chromatography (SFC) with CO₂/ethanol mobile phases and polysaccharide-based columns .

- Stereochemical Analysis : Circular dichroism (CD) spectroscopy to confirm absolute configuration .

Q. How do photochemical properties influence the stability of this compound, and what experimental setups are recommended?

- Photoreactivity : The acetoxy group may undergo Norrish-type cleavage under UV light (λ = 254 nm).

- Experimental Design :

- Solid-State Irradiation : Expose crystalline samples to controlled UV light (e.g., 10 mW/cm²) in a quartz reactor. Monitor degradation via UV-Vis (absorbance at 280 nm) and GC-MS .

- Solution-Phase Stability : Dissolve in acetonitrile and irradiate while stirring. Compare half-lives under inert (N₂) vs. aerobic conditions .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the solubility of this compound in polar vs. nonpolar solvents?

- Hypothesis Testing :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.